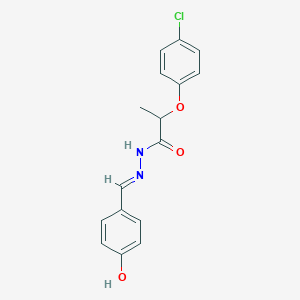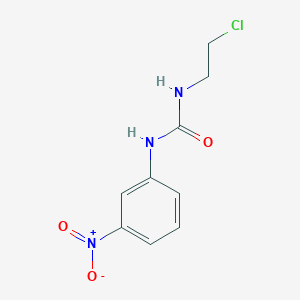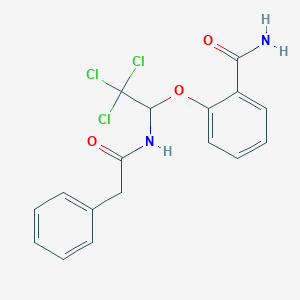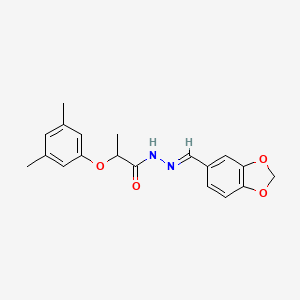![molecular formula C21H18N4O2S B11994925 4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994925.png)
4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
-
Formation of the Schiff Base: : The reaction begins with the condensation of 2-methoxy-1-naphthaldehyde with an appropriate amine to form a Schiff base. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Cyclization: : The Schiff base is then subjected to cyclization with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring. This step is typically performed under reflux conditions in ethanol.
-
Substitution: : The final step involves the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 4-methoxyphenyl isothiocyanate in the presence of a base, such as triethylamine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its triazole core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in critical biological pathways, such as those related to cell proliferation or metabolism.
Receptors: It may bind to receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Proteins: The compound can interact with proteins involved in DNA replication, transcription, or translation, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern. The presence of both methoxy and naphthyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C21H18N4O2S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H18N4O2S/c1-26-16-10-7-15(8-11-16)20-23-24-21(28)25(20)22-13-18-17-6-4-3-5-14(17)9-12-19(18)27-2/h3-13H,1-2H3,(H,24,28)/b22-13+ |
Clave InChI |
QYQAKNHNPNIZKW-LPYMAVHISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)


![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)

![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)

![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)
